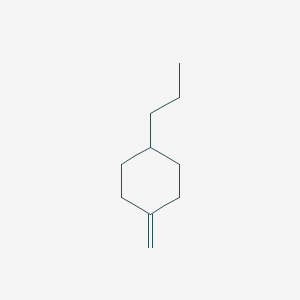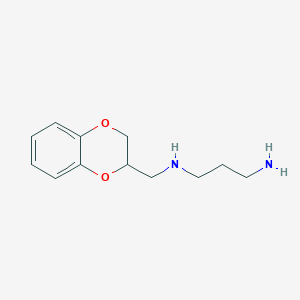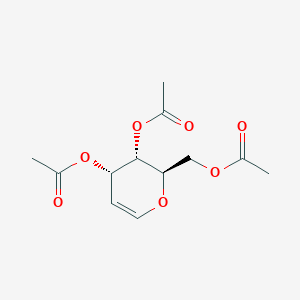
3,4,6-Tri-O-acetyl-D-allal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Tri-O-acetyl-D-allal is a derivative of D-allal, a monosaccharide. It is characterized by the presence of three acetyl groups attached to the hydroxyl groups at positions 3, 4, and 6 of the sugar molecule. This compound is commonly used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-D-allal typically involves the acetylation of D-allal. One common method is the reaction of D-allal with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
3,4,6-Tri-O-acetyl-D-allal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4,6-Tri-O-acetyl-D-allal is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: The compound is utilized in the development of glycosylated drugs and prodrugs.
Industry: It is employed in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3,4,6-Tri-O-acetyl-D-allal involves its ability to undergo various chemical transformations. The acetyl groups can be selectively removed or substituted, allowing the compound to participate in a wide range of reactions. These transformations are often catalyzed by enzymes or chemical reagents, leading to the formation of biologically active molecules .
類似化合物との比較
Similar Compounds
3,4,6-Tri-O-acetyl-D-glucal: Another acetylated sugar derivative with similar reactivity.
1,5-Anhydro-3,4,6-tri-O-acetyl-2-deoxy-D-ribo-hex-1-enitol: A related compound with a different sugar backbone
Uniqueness
3,4,6-Tri-O-acetyl-D-allal is unique due to its specific acetylation pattern, which allows for selective reactions at the 3, 4, and 6 positions. This selectivity makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .
特性
CAS番号 |
52485-06-0 |
|---|---|
分子式 |
C12H16O7 |
分子量 |
272.25 g/mol |
IUPAC名 |
[(2R,3S,4S)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11+,12-/m0/s1 |
InChIキー |
LLPWGHLVUPBSLP-TUAOUCFPSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H](C=CO1)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol](/img/structure/B13897962.png)
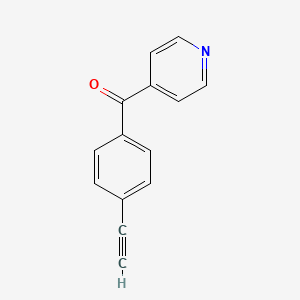
![[2-(1-Benzothien-2-yl)phenyl]acetic acid](/img/structure/B13897968.png)
![1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B13897972.png)
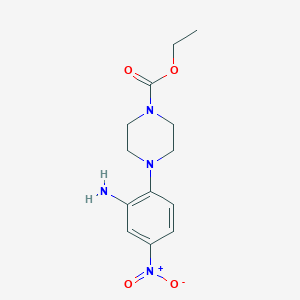
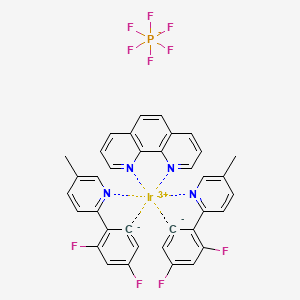
![3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13897989.png)

![Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate](/img/structure/B13897997.png)
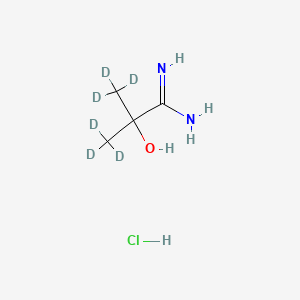
![1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine](/img/structure/B13898013.png)

